molecular formula C8H15NO2 B181406 Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate CAS No. 197904-11-3

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

Cat. No. B181406
M. Wt: 157.21 g/mol
InChI Key: AGCJYTRMZBPEEO-NKWVEPMBSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate are not explicitly mentioned in the sources retrieved .

Scientific Research Applications

  • Synthesis of Novel Compounds : Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate derivatives have been utilized in the synthesis of novel compounds. For instance, isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives were synthesized through regio- and stereo-selective 1,3-dipolar cycloaddition, demonstrating its utility in creating new chemical entities (Nonn et al., 2011).

  • Enzymatic Catalysis : The compound has been used in enzymatic catalysis studies. A notable example includes its oligomerization using horseradish peroxidase as a catalyst in the presence of cyclodextrin (Pang et al., 2003).

  • DNA/RNA Hybridization Studies : It has been employed in the synthesis of specific compounds like ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate for DNA/RNA hybridization studies (Govindaraju et al., 2003).

  • Synthesis of Attractants : The synthesis of ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly, highlights another application of this compound (Raw & Jang, 2000).

  • Development of Heterocyclic Compounds : Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, an analogue of this compound, was used as a starting material for synthesizing novel analogues of natural alkaloid peramine (Voievudskyi et al., 2016).

  • Investigation in Asymmetric Synthesis : The compound has been significant in studying asymmetric synthesis processes. For example, ethyl cis- and trans-2-isothiocyanato-1-cyclopentanecarboxylates, derived from related alicyclic ethyl 2-amino-1-carboxylates, were prepared for further stereoisomeric explorations (Palkó et al., 2000).

properties

IUPAC Name

ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCJYTRMZBPEEO-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

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